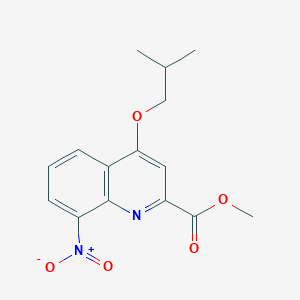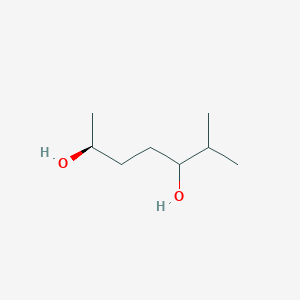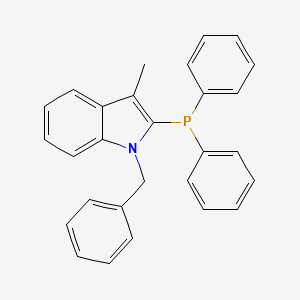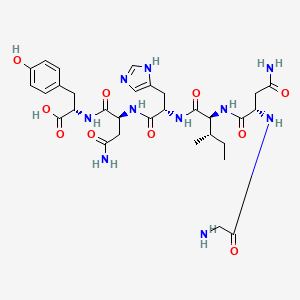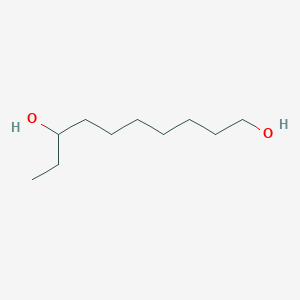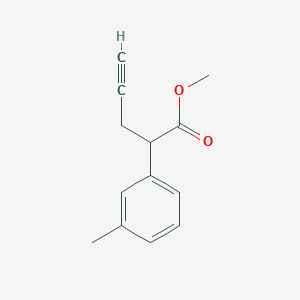
Methyl 2-(3-methylphenyl)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methylphenyl)pent-4-ynoate is an organic compound with the molecular formula C13H14O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom at the second position is replaced by a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylphenyl)pent-4-ynoate typically involves the esterification of 2-(3-methylphenyl)pent-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylphenyl)pent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(3-methylphenyl)pent-4-ynoic acid or 2-(3-methylphenyl)pent-4-en-2-one.
Reduction: Formation of 2-(3-methylphenyl)pent-4-ene or 2-(3-methylphenyl)pentane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
Methyl 2-(3-methylphenyl)pent-4-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylphenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pentynoate: A simpler ester with a similar alkyne functional group but lacking the phenyl substitution.
2-(3-methylphenyl)pent-4-ynoic acid: The corresponding acid form of the ester.
Methyl 2-phenylpent-4-ynoate: A similar compound with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
Methyl 2-(3-methylphenyl)pent-4-ynoate is unique due to the presence of both the alkyne functional group and the 3-methylphenyl substitution
Properties
CAS No. |
828918-92-9 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-(3-methylphenyl)pent-4-ynoate |
InChI |
InChI=1S/C13H14O2/c1-4-6-12(13(14)15-3)11-8-5-7-10(2)9-11/h1,5,7-9,12H,6H2,2-3H3 |
InChI Key |
XDENJJNSRJWYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
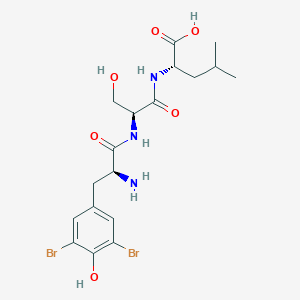
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
